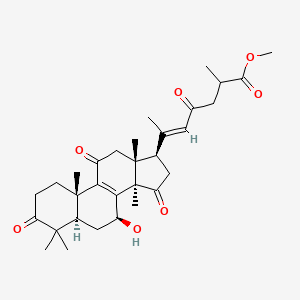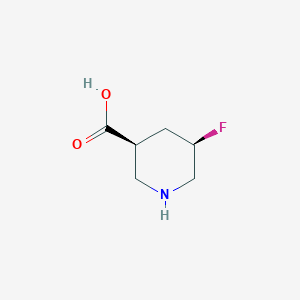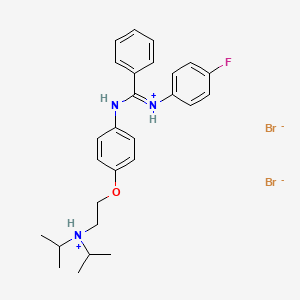
1-(1-anthracenyl)-10H-anthracen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Anthracenyl)-10H-anthracen-9-one is a polycyclic aromatic ketone, characterized by its unique structure comprising two anthracene units connected via a carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-anthracenyl)-10H-anthracen-9-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of anthracene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Anthracenyl)-10H-anthracen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the anthracene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include anthraquinone derivatives, alcohol derivatives, and various substituted anthracenes.
Aplicaciones Científicas De Investigación
1-(1-Anthracenyl)-10H-anthracen-9-one has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a probe in photochemical studies.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a marker in biochemical assays.
Medicine: Research explores its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: It is utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 1-(1-anthracenyl)-10H-anthracen-9-one involves its interaction with molecular targets through its aromatic and carbonyl functional groups. These interactions can lead to the formation of charge-transfer complexes, influencing various biochemical pathways. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, inducing cell death in targeted cancer cells.
Comparación Con Compuestos Similares
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Anthraquinone: An oxidized derivative of anthracene with two carbonyl groups.
1,2-Dihydroxyanthraquinone: A hydroxylated derivative of anthraquinone.
Uniqueness: 1-(1-Anthracenyl)-10H-anthracen-9-one stands out due to its dual anthracene structure, which imparts unique photophysical properties and enhances its applicability in advanced materials and photochemical research.
Propiedades
Fórmula molecular |
C28H18O |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
1-anthracen-1-yl-10H-anthracen-9-one |
InChI |
InChI=1S/C28H18O/c29-28-23-12-4-3-9-20(23)16-22-11-6-14-25(27(22)28)24-13-5-10-21-15-18-7-1-2-8-19(18)17-26(21)24/h1-15,17H,16H2 |
Clave InChI |
NMWLFWNLEDOGSQ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C(=CC=C2)C3=CC=CC4=CC5=CC=CC=C5C=C43)C(=O)C6=CC=CC=C61 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4,5,5-Tetramethyl-2-[4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]phenyl]-1,3,2-dioxaborolane](/img/structure/B13412411.png)







![Ethyl 3-[[(2,2-dimethyl-1,3-dihydroinden-5-yl)oxycarbonyl-methylamino]sulfanyl-propan-2-ylamino]propanoate](/img/structure/B13412478.png)


![(3R,6S,9R,12S,15R,18S,21R,24S,30S,33R)-30-(1-hydroxyethyl)-33-[(E,1R,2S)-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21-propan-2-yl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B13412499.png)
![3-[[1-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]propanenitrile](/img/structure/B13412503.png)
![[bis(4-fluorophenyl)methylideneamino] (2S)-2-amino-2,3,3-trichloropropanoate](/img/structure/B13412505.png)
